molecular formula C15H12N2O2 B1677684 Phenytoin CAS No. 57-41-0

Phenytoin

Cat. No. B1677684
CAS RN: 57-41-0
M. Wt: 252.27 g/mol
InChI Key: CXOFVDLJLONNDW-UHFFFAOYSA-N
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Description

Phenytoin is an anticonvulsant drug used to treat a variety of neurological disorders, including epilepsy. It is a synthetic compound with a chemical structure that is similar to other anticonvulsants. Phenytoin is known to act on the central nervous system, and it has been used in research to study the effects of various drugs on the brain.

Scientific research applications

Pharmacogenetics and Dosing

Phenytoin's effectiveness and safety are influenced by genetic variations, particularly in genes encoding for cytochrome P450 (CYP)2C9 and the human leukocyte antigen HLA‐B*15:02. These genetic factors are associated with interpatient variability in drug metabolism and an increased risk of severe cutaneous adverse reactions, respectively. Guidelines for phenytoin dosing based on CYP2C9 and/or HLA‐B genotypes have been developed to optimize therapeutic outcomes and minimize adverse effects (Karnes et al., 2020).

Neurological Applications

Beyond seizure control, phenytoin has been explored for its potential in improving cognitive and functional outcomes after neurological insults, such as subarachnoid hemorrhage. Studies indicate that phenytoin exposure may affect neurologic and cognitive recovery in this context, suggesting a complex interplay between therapeutic and adverse effects of the drug on brain function (Naidech et al., 2005).

Wound Healing

Interestingly, phenytoin has been identified for its wound healing properties. Research has focused on developing novel drug delivery systems, such as electrospun nanoparticles-in-nanofibers, to enhance phenytoin's therapeutic efficacy in wound care. These advanced materials aim to provide controlled drug release, improve epithelialization, collagen deposition, and promote granulation, demonstrating the drug's versatility beyond its antiepileptic role (Ali et al., 2016).

Cardiovascular Safety

The cardiovascular safety profile of phenytoin, particularly with intravenous administration, has been a subject of investigation. While there is concern regarding adverse cardiovascular effects, studies suggest that when administered within recommended infusion rates and dosages, phenytoin's cardiovascular risks are minimal. This highlights the importance of adhering to clinical guidelines to mitigate potential risks (Guldiken et al., 2015).

Genotoxicity

Research on phenytoin's genotoxic effects has provided insights into its potential to cause genetic damage. Studies involving the analysis of sister chromatid exchanges in epileptic patients treated with phenytoin suggest that the drug may possess genotoxic properties. However, the clinical significance of these findings and their impact on long-term drug safety remains to be fully elucidated (Kaul & Goyle, 1999).

properties

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione
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InChI

InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)
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InChI Key

CXOFVDLJLONNDW-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3
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Molecular Formula

C15H12N2O2
Record name PHENYTOIN
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DSSTOX Substance ID

DTXSID8020541
Record name 5,5-Diphenylhydantoin
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Molecular Weight

252.27 g/mol
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Physical Description

Phenytoin appears as fine white or almost white crystalline powder. Odorless or almost odorless. Tasteless. (NTP, 1992), Solid
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Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 66 °F (NTP, 1992), Insoluble in cold water, One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides., Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform, In water, 32 mg/L at 22 °C, 7.11e-02 g/L
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Mechanism of Action

Although phenytoin first appeared in the literature in 1946, it has taken decades for the mechanism of action to be more specifically elucidated. Although several scientists were convinced that phenytoin altered sodium permeability, it wasn’t until the 1980’s that this phenomenon was linked to voltage-gated sodium channels. Phenytoin is often described as a non-specific sodium channel blocker and targets almost all voltage-gated sodium channel subtypes. More specifically, phenytoin prevents seizures by inhibiting the positive feedback loop that results in neuronal propagation of high frequency action potentials., The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism., Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential., Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing., Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells., A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.
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Product Name

Phenytoin

Color/Form

Needles (alcohol), White powder

CAS RN

57-41-0, 630-93-3
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Melting Point

563 to 568 °F (NTP, 1992), 295-298 °C, 286 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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